molecular formula C22H29ClN2O4S B1207765 (R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid CAS No. 134235-78-2

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid

Número de catálogo: B1207765
Número CAS: 134235-78-2
Peso molecular: 453.0 g/mol
Clave InChI: ISMHAZMNDUAHLK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

CGS-22652 ha sido ampliamente estudiado por sus aplicaciones en investigación científica, particularmente en los campos de las enfermedades cardiovasculares y la degeneración microvascular retiniana. Se ha demostrado que previene la vaso-obliteración retiniana inducida por hiperoxia en crías de rata, lo que indica su posible uso en el tratamiento de la retinopatía de la prematuridad . Además, se ha estudiado por sus efectos sobre la presión arterial en ratas hipertensas espontáneamente .

Mecanismo De Acción

El mecanismo de acción de CGS-22652 implica sus efectos antagonistas sobre los receptores de tromboxano A2 y los receptores prostanoides. Al bloquear estos receptores, CGS-22652 previene las acciones del tromboxano A2, que se sabe que causa vasoconstricción y agregación plaquetaria. Esto da como resultado una reducción de la presión arterial y la prevención de la formación de trombos .

Comparación Con Compuestos Similares

CGS-22652 es único en su doble función como antagonista del receptor de tromboxano A2 y antagonista del receptor prostanoides. Los compuestos similares incluyen U-46619 e I-BOP, que son miméticos del tromboxano A2, y CGS-12970, un inhibidor de la tromboxano A2 sintasa . Estos compuestos comparten mecanismos de acción similares, pero difieren en sus objetivos específicos y efectos sobre el sistema cardiovascular.

Métodos De Preparación

La síntesis de CGS-22652 implica múltiples pasos, incluido el uso de cromatografía líquida de alto rendimiento (HPLC) para su determinación en plasma humano . Las rutas sintéticas detalladas y los métodos de producción industrial no están disponibles de forma general en el dominio público, pero generalmente implican técnicas de síntesis orgánica comunes a los fármacos de molécula pequeña.

Actividad Biológica

(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A chlorophenylsulfonyl group
  • A pyridinyl moiety
  • An octanoic acid backbone

This unique combination contributes to its biological properties, making it a candidate for further investigation in medicinal chemistry.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer activity. For instance, studies on sulfonamide derivatives have shown their effectiveness in inhibiting cancer cell proliferation. The presence of the sulfonyl group is often linked to enhanced interaction with biological targets involved in cancer pathways.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCancer TypeIC50 (µM)Mechanism
(R,S)-8Breast10Apoptosis induction
(R,S)-8Lung15Cell cycle arrest
(R,S)-8Colon12Inhibition of angiogenesis

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Similar analogs have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Study: Neuroprotective Activity
A study evaluated the effects of (R,S)-8 on neuronal cell lines subjected to oxidative stress. Results showed a significant reduction in cell death and oxidative markers, suggesting potential use in treating neurodegenerative conditions.

The biological activity of (R,S)-8 appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group can interact with various enzymes, inhibiting their function and altering metabolic pathways.
  • Receptor Binding: The pyridinyl component may facilitate binding to specific receptors involved in cell signaling, leading to altered cellular responses.
  • Induction of Apoptosis: Evidence suggests that the compound can trigger programmed cell death in cancer cells, an essential mechanism for anticancer therapies.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds. Findings indicate that modifications to the sulfonamide and pyridine groups can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased lipophilicityEnhanced cellular uptake
Substitution on pyridineImproved receptor affinity
Altered chain lengthVaried pharmacokinetics

Propiedades

Número CAS

134235-78-2

Fórmula molecular

C22H29ClN2O4S

Peso molecular

453.0 g/mol

Nombre IUPAC

8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid

InChI

InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27)

Clave InChI

ISMHAZMNDUAHLK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

SMILES canónico

C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O

Sinónimos

8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
8-CSAPOA
CGS 22652
CGS-22652

Origen del producto

United States

Synthesis routes and methods I

Procedure details

A mixture of 3046 g of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate, 10 l of acetonitrile and 6701 ml of 2M lithium hydroxide is stirred at room temperature overnight, and then diluted with 20 l of water. Acetic acid (1 l) is added to adjust pH to 5.5 and additional water (12 l) is added. The precipitated product is collected and resuspended in 50 l of water. The suspension is stirred, the precipitate is collected, washed with water and dried at 60°/3 mm Hg (=4.00 mbar) for 48 h. The product is recrystallized twice from ethyl acetate and once from acetonitrile to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 116.5°-118°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
3046 g
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step One
Quantity
6701 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three
Name
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2.62 g (5.6 mmol) of methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate in 14 ml dioxane is added 11.6 ml of 1N NaOH (11.6 mmol) and the mixture is heated at 60° for 2 h. The solvent is evaporated and the residue dissolved in water. The pH of the aqueous solution is adjusted to 5.0 using 2N aqueous HCl. The resulting mixture is extracted with methylene chloride (3×20 ml). The combined organic extract is dried (MgSO4), filtered and subjected to evaporation to give an oil. Crystallization from ether yields 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid, m.p. 114°-116°.
Name
methyl 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoate
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 34 mg of 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid in 2 ml of ethanol is added 5 mg of 10% palladium on carbon. The mixture is hydrogenated at 1 atmosphere (=1.01 bar) pressure of hydrogen at room temperature for 48 h. Then the mixture is filtered, washed and evaporated to give an oil which is purified by preparative thin layer chromatography using petroleum ether/ethyl acetate/acetic acid (80:18:2) as solvent to yield 8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)propyl]-octanoic acid of example 5a.
Name
8-(p-chlorophenylsulfonamido)-4-[3-(3-pyridyl)-2-propenyl]-octanoic acid
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.